TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

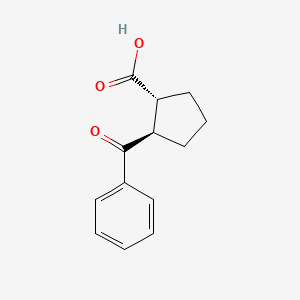

TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID is a chiral compound with significant importance in organic chemistry. It features a cyclopentane ring substituted with a benzoyl group at the second position and a carboxylic acid group at the first position. The compound’s chirality arises from the two stereocenters at the first and second positions of the cyclopentane ring, making it an interesting subject for stereochemical studies and applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID typically involves the following steps:

Cyclopentane Ring Formation: The cyclopentane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an alkyl group or through hydrolysis of an ester precursor.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Techniques such as continuous flow chemistry and the use of chiral catalysts may be employed to enhance the efficiency and selectivity of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction of the benzoyl group can yield cyclopentane derivatives with hydroxyl groups.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Hydroxycyclopentane derivatives.

Substitution: Esters and amides of this compound.

科学研究应用

Scientific Research Applications

-

Synthesis of Pharmaceuticals

- Trans-2-benzoylcyclopentane-1-carboxylic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for modifications that enhance biological activity.

-

Chiral Resolution

- The compound is utilized in chiral resolution processes, where it can be involved in the separation of enantiomers. This is crucial for developing optically pure drugs, as many pharmaceutical agents require specific stereochemistry for efficacy.

- Analytical Chemistry

- Biological Studies

Case Study 1: Chiral Separation

A study focused on the resolution of racemic mixtures involving this compound demonstrated its effectiveness as a resolving agent. The use of specific resolving agents resulted in high enantiomeric excess, showcasing its utility in obtaining pure enantiomers necessary for drug development.

| Sample Type | R-Enantiomer (%) | S-Enantiomer (%) |

|---|---|---|

| Crude Cake | 70.15 | 29.84 |

| First Purified Cake | 79.44 | 20.55 |

| Second Purified Cake | 94.45 | 5.54 |

This table illustrates the increasing purity levels achieved through successive purification steps .

Case Study 2: Pharmaceutical Synthesis

This compound has been employed in synthesizing novel anti-inflammatory agents. Research indicated that modifications to the benzoyl group could enhance anti-inflammatory activity while maintaining low toxicity levels.

Toxicological Insights

Research has highlighted the importance of understanding the toxicological profiles of compounds like this compound. Studies have suggested that similar aryl alkanoates possess low local toxicity and no significant systemic toxicity, which is vital for their application in pharmaceuticals .

作用机制

The mechanism of action of TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in proteins.

相似化合物的比较

(1R,2R)-2-Benzoylcyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

(1R,2R)-2-Benzoylcyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring.

(1R,2R)-2-Benzoylcyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring.

Uniqueness: TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID is unique due to its specific ring size and stereochemistry, which influence its reactivity and interactions with other molecules. The cyclopentane ring provides a balance between ring strain and flexibility, making it a versatile intermediate in organic synthesis.

生物活性

TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID is a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biocatalysis. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects and applications.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentane ring substituted with a benzoyl group and a carboxylic acid functional group. Its molecular formula is C13H12O2, and it possesses distinct physical properties that influence its biological interactions.

Antitumor Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The MTT assay has been employed to evaluate the viability of tumor cells upon exposure to this compound. The results indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines, including:

| Cell Line | CC50 (µM) | % Inhibition |

|---|---|---|

| A549 | 25 | 75 |

| SK-BR-3 | 30 | 70 |

| Jurkat | 20 | 80 |

| COLO201 | 15 | 85 |

These findings suggest that this compound may act as a promising candidate for further development as an anticancer agent, particularly due to its selective action against certain tumor types .

The mechanism through which this compound exerts its cytotoxic effects involves interference with the cell cycle. Flow cytometry analysis has shown that treatment with the compound leads to cell cycle arrest in the G1 phase, with subsequent effects on DNA synthesis and cellular proliferation. This suggests that the compound may inhibit key processes necessary for cancer cell survival and replication .

Biocatalytic Applications

In addition to its antitumor properties, this compound has been investigated for its potential as a substrate in biocatalytic reactions. Research indicates that carboxylic acid reductases (CARs) can effectively reduce this compound under mild conditions, transforming it into valuable aldehyde products. This biotransformation process utilizes ATP and NADPH as cofactors, showcasing the compound's versatility in synthetic biology applications .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various derivatives of benzoylcyclopentane compounds, including this compound. The results highlighted its significant inhibition of tumor growth in vitro, particularly against breast cancer and leukemia cell lines. The study concluded that further structural modifications could enhance its potency and selectivity .

Study 2: Biocatalytic Reduction

Another investigation focused on the enzymatic reduction of this compound using purified CARs from different bacterial strains. The study demonstrated high conversion rates to aldehyde derivatives, indicating the compound's suitability as a substrate for biocatalysis. This research opens avenues for utilizing this compound in green chemistry applications .

属性

IUPAC Name |

(1R,2R)-2-benzoylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(9-5-2-1-3-6-9)10-7-4-8-11(10)13(15)16/h1-3,5-6,10-11H,4,7-8H2,(H,15,16)/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRHBCOBGFZPAI-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。